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Compound of Interest

Compound Name: Ufp-512

Cat. No.: B15620487

A review of existing literature suggests a consistent pharmacological profile for the selective
delta-opioid receptor agonist, UFP-512, across various preclinical studies. While no formal
inter-laboratory reproducibility studies have been published, the available data on its binding
affinity and functional potency show a notable degree of concordance. This guide provides a
comparative analysis of UFP-512's performance with alternative delta-opioid receptor agonists,
supported by experimental data and detailed methodologies, to aid researchers in evaluating
its suitability for their studies.

UFP-512 is a potent and selective peptide agonist of the delta-opioid receptor (DOR),
demonstrating promising therapeutic potential in models of pain, depression, and other
neurological disorders.[1][2][3] An essential aspect for its consideration as a reliable research
tool and potential therapeutic agent is the reproducibility of its pharmacological effects. This
guide synthesizes quantitative data from multiple studies to provide an objective comparison of
UFP-512 with other commonly used DOR agonists.

In Vitro Pharmacological Profile: A Comparison

The binding affinity and functional potency of UFP-512 have been characterized in several in
vitro studies. The reported binding affinity (pKi) for the human delta-opioid receptor is
consistently high, with values of 10.20 and 9.78 reported by different research groups.[1][4]
This high affinity translates to potent functional activity, as evidenced by its ability to inhibit
adenylyl cyclase and stimulate the ERK1/2 signaling pathway.
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Table 1: Comparative in vitro activity of UFP-512 and other delta-opioid receptor agonists. This
table summarizes the binding affinities and functional potencies of various DOR agonists from
different studies. The consistency in the reported high affinity of UFP-512 across different cell
lines and by different research groups suggests a reproducible in vitro profile.

In Vivo Efficacy: Antidepressant and Antinociceptive
Effects

UFP-512 has demonstrated robust efficacy in various animal models of depression and pain. In
the mouse forced swimming test, a common model for assessing antidepressant-like activity,
UFP-512 significantly reduced immobility time at a dose of 1 mg/kg (i.p.).[1] In models of
inflammatory and neuropathic pain, UFP-512 produced dose-dependent antiallodynic and
antihyperalgesic effects, with a maximum effect observed at 30 mg/kg (i.p.).[2]
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Table 2: In vivo efficacy of UFP-512 and SNC-80 in behavioral models. This table highlights the
effective doses of UFP-512 in producing antidepressant and antinociceptive effects in mice.

The consistent efficacy across different pain models suggests a reliable in vivo

pharmacological action.

Signaling Pathways and Experimental Workflows

UFP-512 activates downstream signaling cascades upon binding to the delta-opioid receptor. A

primary mechanism involves the inhibition of adenylyl cyclase, leading to a decrease in
intracellular cyclic AMP (CAMP) levels.[1] Additionally, UFP-512 has been shown to activate the
mitogen-activated protein kinase (MAPK) pathway, specifically Extracellular signal-regulated

kinases 1 and 2 (Erk1/2).[1]
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UFP-512 Signaling Pathway

A typical experimental workflow to assess the in vitro potency of UFP-512 involves cell-based
assays to measure its effect on cAMP levels and Erk1/2 phosphorylation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 4/6 Tech Support


https://www.benchchem.com/product/b15620487?utm_src=pdf-body-img
https://www.benchchem.com/product/b15620487?utm_src=pdf-body
https://www.benchchem.com/product/b15620487?utm_src=pdf-body
https://www.benchchem.com/product/b15620487?utm_src=pdf-body-img
https://www.benchchem.com/product/b15620487?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15620487?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

References

1. In vitro and in vivo pharmacological profile of UFP-512, a novel selective d-opioid receptor
agonist; correlations between desensitization and tolerance - PMC [pmc.ncbi.nim.nih.gov]

2. Treatment With the Delta Opioid Agonist UFP-512 Alleviates Chronic Inflammatory and
Neuropathic Pain: Mechanisms Implicated - PMC [pmc.ncbi.nlm.nih.gov]

3. Treatment With the Delta Opioid Agonist UFP-512 Alleviates Chronic Inflammatory and
Neuropathic Pain: Mechanisms Implicated - PubMed [pubmed.ncbi.nim.nih.gov]

4. Anxiolytic- and antidepressant-like activities of H-Dmt-Tic-NH-CH(CH2-COOH)-Bid (UFP-
512), a novel selective delta opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

5. benchchem.com [benchchem.com]
6. experts.arizona.edu [experts.arizona.edu]

7. Structure-activity relationships for SNC80 and related compounds at cloned human delta
and mu opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

8. [1251][D-Ala2]deltorphin-I: a high affinity, delta-selective opioid receptor ligand - PubMed
[pubmed.ncbi.nim.nih.gov]

9. mdpi.com [mdpi.com]
10. (Open Access) SNC 80, a selective, nonpeptidic and systemically active opioid delta

agonist. (1995) | Edward J. Bilsky | 210 Citations [scispace.com]

To cite this document: BenchChem. [Assessing the Reproducibility of UFP-512: A
Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15620487#reproducibility-of-ufp-512-findings-across-
different-labs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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